molecular formula C13H9BrFN B11956200 4-Bromo-N-(4-fluorobenzylidene)-aniline CAS No. 64222-86-2

4-Bromo-N-(4-fluorobenzylidene)-aniline

Cat. No.: B11956200
CAS No.: 64222-86-2
M. Wt: 278.12 g/mol
InChI Key: KGJDVCSCEDMUTG-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-fluorobenzylidene)-aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the 4-position of the aniline ring and a fluorobenzylidene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-fluorobenzylidene)-aniline typically involves the condensation reaction between 4-bromoaniline and 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-fluorobenzylidene)-aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted anilines, depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-(4-fluorobenzylidene)-aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-fluorobenzylidene)-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-fluorobenzylidene)benzohydrazide
  • 4-Bromo-N-(4-fluorobenzylidene)benzenesulfonohydrazide

Uniqueness

4-Bromo-N-(4-fluorobenzylidene)-aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

CAS No.

64222-86-2

Molecular Formula

C13H9BrFN

Molecular Weight

278.12 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(4-fluorophenyl)methanimine

InChI

InChI=1S/C13H9BrFN/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-9H

InChI Key

KGJDVCSCEDMUTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)F

Origin of Product

United States

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